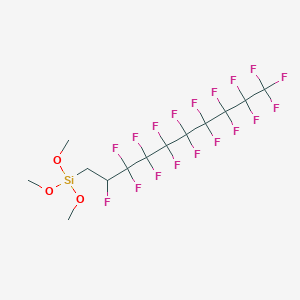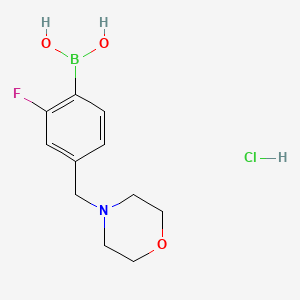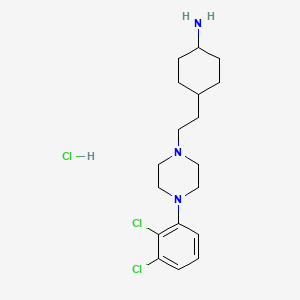
(1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL is a complex organic compound that features a cyclohexane ring substituted with an amine group and a piperazine ring attached to a dichlorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dichlorophenyl derivatives under controlled conditions.
Attachment to Cyclohexane: The piperazine derivative is then attached to a cyclohexane ring through a series of substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its dichlorophenyl group suggests potential activity in modulating biological pathways.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure is reminiscent of certain drug molecules, indicating possible applications in drug development.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as a precursor for more complex industrial products.
Mécanisme D'action
The mechanism of action of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL likely involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINE: Without the hydrochloride salt, this compound may have different solubility and stability properties.
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-OL: The hydroxyl derivative may exhibit different reactivity and biological activity.
Uniqueness
The unique combination of a cyclohexane ring, piperazine ring, and dichlorophenyl group in (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL sets it apart from other compounds. This structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Propriétés
Formule moléculaire |
C18H28Cl3N3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.ClH/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;/h1-3,14-15H,4-13,21H2;1H |
Clé InChI |
JXHSMPDSVLJZLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
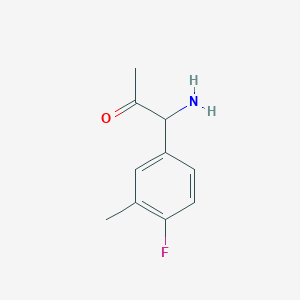
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
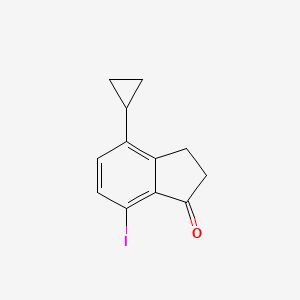


![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
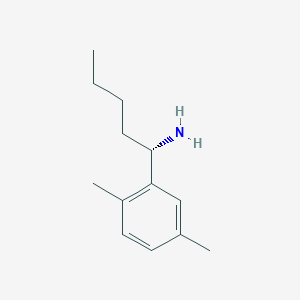
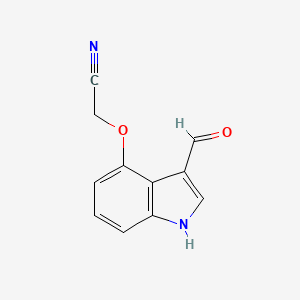
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)

